molecular formula C21H18N4O B11687205 2-{2-[2-(benzyloxy)benzylidene]hydrazinyl}-1H-benzimidazole

2-{2-[2-(benzyloxy)benzylidene]hydrazinyl}-1H-benzimidazole

Cat. No.: B11687205
M. Wt: 342.4 g/mol
InChI Key: XVYURBUIQDMTTN-UHFFFAOYSA-N
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Description

2-(2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL)-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL)-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler benzimidazole compounds.

Scientific Research Applications

2-(2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific benzimidazole core structure and the presence of a benzyloxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(2-phenylmethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C21H18N4O/c1-2-8-16(9-3-1)15-26-20-13-7-4-10-17(20)14-22-25-21-23-18-11-5-6-12-19(18)24-21/h1-14H,15H2,(H2,23,24,25)

InChI Key

XVYURBUIQDMTTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC3=NC4=CC=CC=C4N3

Origin of Product

United States

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